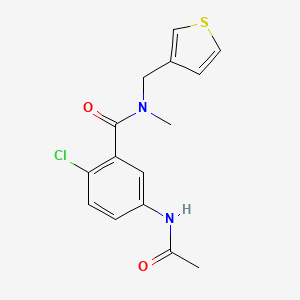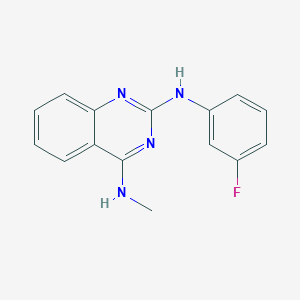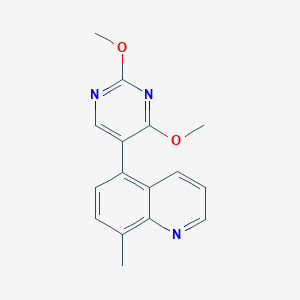
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide, also known as TAK-659, is a novel small-molecule inhibitor that targets specific protein kinases in the body. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mechanism of Action
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide works by inhibiting specific protein kinases in the body, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases play critical roles in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide can disrupt the signaling pathways that promote cancer cell growth and proliferation, as well as modulate the immune response in autoimmune and inflammatory conditions.
Biochemical and Physiological Effects:
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of BTK and ITK activity, modulation of immune cell function, and induction of apoptosis in cancer cells. Additionally, 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma protein binding, and a long half-life.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide in lab experiments include its high potency and selectivity for specific protein kinases, as well as its favorable pharmacokinetic properties. However, there are also limitations to using 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide, including potential off-target effects and the need for further studies to determine its safety and efficacy in clinical trials.
Future Directions
There are several future directions for research on 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide, including further studies on its safety and efficacy in clinical trials, as well as its potential applications in other diseases beyond cancer and autoimmune disorders. Additionally, there is a need for more studies on the mechanism of action of 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide and its potential interactions with other signaling pathways in the body. Finally, there is a need for the development of more potent and selective inhibitors of BTK and ITK, which could have even greater therapeutic potential than 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide.
Synthesis Methods
The synthesis of 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with N-methyl-N-(3-thienylmethyl)amine to form 5-nitro-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide. This intermediate product is then reduced to the corresponding amine, followed by acetylation to obtain the final product.
Scientific Research Applications
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Several preclinical studies have shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in hematological malignancies such as lymphoma and leukemia. Additionally, 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory conditions.
properties
IUPAC Name |
5-acetamido-2-chloro-N-methyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10(19)17-12-3-4-14(16)13(7-12)15(20)18(2)8-11-5-6-21-9-11/h3-7,9H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHSBFSKURCQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)N(C)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907062.png)
![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)

![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![N-{(2S*,4R*,6S*)-2-isobutyl-6-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]tetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B5907112.png)



![(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5907152.png)
![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)

![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)
